N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that has been synthesized and studied for its potential antibacterial properties Benzothiazole derivatives, in general, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes that result in their biological activity
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
A study on similar compounds suggests that they have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3-bromoanisole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It has been shown to inhibit certain enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: In the industry, this compound can be used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: This compound is a precursor in the synthesis of various benzothiazole derivatives and has its own set of biological activities.
Benzothiazole-2-carboxylic acid: Another derivative with applications in medicinal chemistry, known for its anti-inflammatory and antimicrobial properties.
6-chlorobenzothiazole: This compound is used in the synthesis of pharmaceuticals and agrochemicals, highlighting the versatility of benzothiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-11-4-2-9-16(18)20(24)22-15-8-6-7-14(13-15)21-23-17-10-3-5-12-19(17)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVVOWTUSHAQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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